

# An In-depth Technical Guide to 3-nitrobutan-2-ol

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## Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359

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This technical guide provides a comprehensive overview of 3-nitrobutan-2-ol, a significant nitro alcohol in organic synthesis and biochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

## Chemical and Physical Properties

3-nitrobutan-2-ol is a chiral organic compound featuring both a nitro group and a hydroxyl group. Its systematic IUPAC name is 3-nitrobutan-2-ol.<sup>[1][2][3]</sup> It is a liquid at room temperature and possesses distinct physical and chemical characteristics summarized in the table below.

Property	Value
IUPAC Name	3-nitrobutan-2-ol
CAS Number	6270-16-2
Molecular Formula	C4H9NO3
Molecular Weight	119.12 g/mol <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Liquid <a href="#">[4]</a>
Boiling Point	55 °C at 0.5 mmHg <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	1.1 g/mL at 25 °C <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Refractive Index	n <sub>20/D</sub> 1.441 (lit.) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
SMILES	<chem>CC(C(C)O)O</chem> --INVALID-LINK--[O-] <a href="#">[1]</a>
InChI	1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3 <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
InChIKey	OJVOGABFNZDOOZ-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis of 3-nitrobutan-2-ol

The synthesis of 3-nitrobutan-2-ol can be achieved through several routes, most notably via the nitration of 2-butanol or the Henry (nitroaldol) reaction.

This method involves the direct nitration of 2-butanol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[\[1\]](#)[\[8\]](#) The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.[\[1\]](#)

### Experimental Protocol:

- **Preparation:** A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is cooled in an ice-salt bath.
- **Reagents:** 2-butanol is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature.

- **Reaction:** The mixture is stirred for a specified period, allowing the electrophilic nitronium ion ( $\text{NO}_2^+$ ), generated in situ from the acid mixture, to attack the 2-butanol molecule.
- **Work-up:** The reaction mixture is then carefully poured over crushed ice, and the product is extracted with a suitable organic solvent.
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

#### *Synthesis of 3-nitrobutan-2-ol via nitration.*

The Henry reaction provides an alternative and often more controlled method for synthesizing  $\beta$ -nitro alcohols like 3-nitrobutan-2-ol.<sup>[8]</sup> This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.<sup>[8]</sup> For the synthesis of 3-nitrobutan-2-ol, nitroethane is reacted with acetaldehyde.

#### Experimental Protocol:

- **Preparation:** A reaction flask is charged with nitroethane and a suitable solvent.
- **Base Addition:** A catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is added to the mixture.
- **Aldehyde Addition:** Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature.
- **Reaction:** The mixture is stirred until the reaction is complete, monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by the addition of a weak acid. The product is then extracted with an organic solvent.
- **Purification:** The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

#### *Synthesis of 3-nitrobutan-2-ol via the Henry reaction.*

## Chemical Reactivity

3-nitrobutan-2-ol exhibits reactivity characteristic of both alcohols and nitro compounds.

The nitro group in 3-nitrobutan-2-ol can be reduced to an amino group, yielding 3-amino-2-butanol.<sup>[1]</sup> This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g.,  $H_2/Pd-C$ ) or metal-acid combinations (e.g.,  $Sn/HCl$ ).

Experimental Protocol (Catalytic Hydrogenation):

- **Setup:** 3-nitrobutan-2-ol is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
- **Catalyst:** A catalytic amount of palladium on carbon (Pd-C) is added to the solution.
- **Hydrogenation:** The vessel is purged with hydrogen gas and then pressurized. The reaction mixture is stirred vigorously under a hydrogen atmosphere until the uptake of hydrogen ceases.
- **Filtration:** The catalyst is removed by filtration through a pad of celite.
- **Isolation:** The solvent is evaporated under reduced pressure to yield the crude 3-amino-2-butanol, which can be further purified if necessary.

*Reduction of 3-nitrobutan-2-ol to 3-amino-2-butanol.*

The hydroxyl group of 3-nitrobutan-2-ol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters.<sup>[1]</sup> This reaction is typically catalyzed by an acid.

Experimental Protocol (Fischer Esterification):

- **Mixing:** 3-nitrobutan-2-ol and a carboxylic acid are mixed in a round-bottom flask, often with an excess of the alcohol.
- **Catalyst:** A catalytic amount of a strong acid, such as sulfuric acid, is added.
- **Heating:** The reaction mixture is heated to reflux to drive the equilibrium towards the ester product. Water produced during the reaction can be removed using a Dean-Stark apparatus.

- **Work-up:** After cooling, the mixture is diluted with water and the ester is extracted with an organic solvent.
- **Purification:** The organic layer is washed with a basic solution to remove unreacted acid, then with water, and finally dried. The solvent is removed to yield the ester, which can be purified by distillation.

## Spectroscopic Data

The structure of 3-nitrobutan-2-ol can be confirmed by various spectroscopic methods. While specific spectra are not provided here, typical spectral features can be predicted.

Spectroscopic data for 3-nitrobutan-2-ol, including IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectra, are available in various chemical databases.[\[3\]](#)[\[9\]](#)

- **Infrared (IR) Spectroscopy:** Expected to show a broad absorption band for the O-H stretch of the alcohol group (around  $3300\text{--}3500\text{ cm}^{-1}$ ) and strong asymmetric and symmetric stretching bands for the nitro group (around  $1550\text{ cm}^{-1}$  and  $1370\text{ cm}^{-1}$ , respectively).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will show signals corresponding to the four distinct carbon environments and the associated protons in the molecule.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

## Applications in Research

3-nitrobutan-2-ol serves as a valuable substrate in biochemical studies. It has been utilized to investigate the mechanism of enzymes such as nitroalkane oxidase from *Fusarium oxysporum*.[\[4\]](#)[\[5\]](#) Additionally, it has been employed in studies of drug metabolism to understand the oxidation of certain compounds in liver microsomes.[\[4\]](#)[\[7\]](#)

## Safety and Handling

3-nitrobutan-2-ol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[\[3\]](#) Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.<sup>[1]</sup> All work should be conducted in a well-ventilated fume hood.<sup>[1]</sup>

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

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